Strategic Synthesis & Characterization: 4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholine
Strategic Synthesis & Characterization: 4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholine
[1][2]
Executive Summary
Target Molecule: 4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholine CAS: 1251232-44-6 Molecular Formula: C₁₀H₁₀BrClN₂O₂ Molecular Weight: 305.56 g/mol [1][2]
This technical guide details the synthesis and characterization of 4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholine , a high-value heterocyclic building block.[1][2] This compound features a "privileged" morpholine amide scaffold common in PI3K/mTOR kinase inhibitors and provides two distinct halogen handles (5-Br and 2-Cl) for orthogonal functionalization via Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution (SₙAr), respectively.[1][2]
Critical Challenge: The primary synthetic hurdle is chemoselectivity .[1][2] The 2-chloro-3-carbonyl substitution pattern on the pyridine ring highly activates the 2-position toward SₙAr displacement by morpholine.[1] This protocol utilizes thermodynamic control and specific activation strategies to favor N-acylation (amide formation) over SₙAr.[1][2]
Retrosynthetic Analysis & Strategy
The retrosynthetic disconnection centers on the amide bond.[2] The immediate precursors are 5-bromo-2-chloronicotinic acid and morpholine .[1][2]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target.
Strategic Considerations
-
Activation: The carboxylic acid must be activated.[1][2] Thionyl chloride (SOCl₂) is cost-effective for scale, but generates HCl, which can catalyze SₙAr.[1] HATU is superior for small-scale purity but cost-prohibitive for kg-scale.[1][2]
-
Selectivity (The "2-Chloro Problem"): The electron-withdrawing carbonyl group at C3 makes the C2-chlorine highly electrophilic.[1][2] If the reaction temperature is too high or if excess morpholine is used without base control, the morpholine will displace the chlorine (SₙAr), yielding the useless 2-morpholino byproduct.[1]
-
Control Measure: Maintain reaction temperature < 0°C during addition. Use stoichiometric morpholine with a non-nucleophilic base (DIPEA or Et₃N).[2]
-
Experimental Protocols
Method A: Acid Chloride Route (Scalable & Robust)
Recommended for >10g synthesis.[2]
Reagents:
-
Thionyl Chloride (SOCl₂) (3.0 eq)[2]
-
Catalytic DMF (3-5 drops)[2]
-
Triethylamine (Et₃N) (2.5 eq)[2]
-
Dichloromethane (DCM) (Anhydrous)[2]
Workflow:
-
Activation: In a flame-dried RBF equipped with a reflux condenser and drying tube, suspend 5-bromo-2-chloronicotinic acid in anhydrous DCM.
-
Add catalytic DMF followed by dropwise addition of SOCl₂ at room temperature.[1][2][4]
-
Heat to reflux (40°C) for 2–3 hours. The suspension should clear, indicating formation of the acid chloride.[1]
-
Concentration: Evaporate solvent and excess SOCl₂ under reduced pressure. Arotropically distill with toluene (2x) to remove residual SOCl₂.[2] Critical: Residual SOCl₂ will react with morpholine exothermically, promoting side reactions.[1]
-
Coupling: Redissolve the crude acid chloride in anhydrous DCM and cool to -10°C (ice/acetone bath).
-
Add Et₃N (2.5 eq).[2]
-
Add Morpholine (1.05 eq) diluted in DCM dropwise over 30 minutes. Maintain internal temperature < 0°C.
-
Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.
Workup:
-
Extract with DCM (3x).[2] Wash organics with 0.1M HCl (rapidly) to remove unreacted morpholine/pyridine, then brine.[2]
Method B: HATU Coupling (High Precision)
Recommended for medicinal chemistry library generation (<1g).[2]
Reagents:
Protocol:
-
Dissolve acid and DIPEA in DMF at 0°C.
-
Add HATU and stir for 15 minutes to form the activated ester (OAt ester).
-
Stir at RT for 4 hours.
-
Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃ and brine.
Reaction Mechanism & Selectivity Logic
The following diagram illustrates the competition between the desired amidation and the undesired SₙAr pathway.
Figure 2: Competing reaction pathways.[1][2] Low temperature favors Path A (Amidation).[2]
Characterization Data
The product is a white to off-white solid.[1][2]
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 8.45 (d, J = 2.4 Hz, 1H): H6 proton.[1] Deshielded by ring nitrogen and bromine.[1][2]
-
δ 7.82 (d, J = 2.4 Hz, 1H): H4 proton.[1] Deshielded by the carbonyl group.[1][2] The small coupling constant (J ~ 2.4 Hz) is characteristic of meta coupling in pyridines.[2]
-
δ 3.80 – 3.70 (m, 4H): Morpholine ether protons (-CH₂-O-CH₂-).[1][2]
-
δ 3.45 – 3.30 (m, 4H): Morpholine amine protons (-CH₂-N-CH₂-).[1][2] Note: Due to restricted rotation of the amide bond, these may appear as broad multiplets or distinct rotameric peaks at room temperature.[1]
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl (C=O): ~164 ppm.[2]
-
Pyridine C2 (C-Cl): ~148 ppm (Quaternary).[2]
-
Pyridine C6 (C-H): ~150 ppm.[2]
-
Pyridine C4 (C-H): ~140 ppm.[2]
-
Morpholine Carbons: ~66 ppm (O-C), ~42/47 ppm (N-C, often split due to rotamers).
Mass Spectrometry (LC-MS)[1][2]
-
Ionization: ESI+
-
Isotope Pattern: The molecule contains one Chlorine (³⁵Cl/³⁷Cl) and one Bromine (⁷⁹Br/⁸¹Br).[2] This creates a distinct "quartet-like" isotope cluster.[1][2]
Safety & Handling
| Hazard Class | Description | Mitigation |
| Skin Irritant | Pyridine derivatives can be sensitizers.[1][2] | Wear nitrile gloves and long sleeves.[1][2] |
| Lachrymator | Thionyl chloride (if used) releases HCl and SO₂.[2] | Fume Hood Mandatory. Use a caustic scrubber for exhaust if scaling up >50g.[1][2] |
| Corrosive | Acid chlorides are corrosive to tissue.[1][2] | Quench all glassware with bicarbonate before cleaning.[1][2] |
References
-
Fluorochem. (n.d.).[2] 4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholine Safety Data Sheet. Retrieved from [2]
-
Sigma-Aldrich. (n.d.).[1][2] 5-Bromo-2-chloronicotinic acid Product Specification. Retrieved from [2]
-
Li, J. J. (2014).[2] Name Reactions in Heterocyclic Chemistry II. Wiley.[2] (General reference for pyridine amidation strategies).
-
Organic Chemistry Portal. (n.d.).[2] Amide Formation using Thionyl Chloride. Retrieved from [2]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 53394578. Retrieved from [2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone | 1870258-51-7 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
